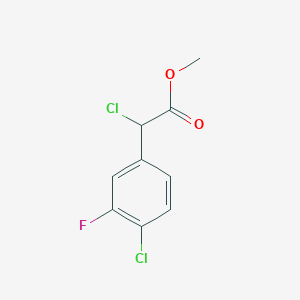

Methyl 2-chloro-2-(4-chloro-3-fluorophenyl)acetate

Description

Methyl 2-chloro-2-(4-chloro-3-fluorophenyl)acetate (C₉H₇Cl₂FO₂, MW 237.06) is a halogenated ester with a substituted phenyl group. The compound features two chlorine atoms (at positions 2 and 4) and a fluorine atom (position 3) on the phenyl ring, which influence its electronic and steric properties. Its structural analogs vary in substituents, halogen positioning, and functional groups, leading to differences in reactivity, solubility, and applications.

Properties

IUPAC Name |

methyl 2-chloro-2-(4-chloro-3-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO2/c1-14-9(13)8(11)5-2-3-6(10)7(12)4-5/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBRZTZDFFKBSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-2-(4-chloro-3-fluorophenyl)acetate typically involves the esterification of 2-chloro-2-(4-chloro-3-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of corresponding alcohols or ethers.

Oxidation Reactions: Oxidation of the compound can be achieved using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.

Reduction Reactions: Reduction can be performed using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed:

Substitution: Alcohols or ethers.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Scientific Research Applications

Methyl 2-chloro-2-(4-chloro-3-fluorophenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for the development of new drugs with improved efficacy and reduced side effects.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-(4-chloro-3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Efficiency : The trifluoromethyl analog (71% yield) outperforms the p-tolyl (62%) and thio-substituted (59%) variants, likely due to favorable electronic effects during synthesis .

- Enantiomeric Control : The trifluoromethyl derivative exhibits a higher enantiomeric ratio (94:6 vs. 88:12 for p-tolyl), suggesting substituent-dependent stereochemical outcomes .

- Applications: Hydrazono and thiadiazole derivatives (e.g., compound 9b) are promising scaffolds for drug discovery, leveraging their ability to form stable coordination complexes .

Biological Activity

Methyl 2-chloro-2-(4-chloro-3-fluorophenyl)acetate (MCFPMA) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on recent research findings.

Synthesis and Characterization

MCFPMA is synthesized through a chlorination reaction involving 4-chloro-3-fluoroaniline and ethyl chloroacetate, typically in the presence of a base catalyst. The characterization of the compound is performed using various analytical techniques, including:

- Infrared Spectroscopy (IR)

- Gas Chromatography-Mass Spectrometry (GC-MS)

- Nuclear Magnetic Resonance (NMR) Spectroscopy

These methods confirm the structural integrity and purity of MCFPMA, ensuring its suitability for biological assays and further research .

Antimicrobial Activity

MCFPMA has demonstrated significant antibacterial , antifungal , and antiviral properties in various studies. It has been tested against several pathogenic microorganisms, showing promising results that suggest its potential as a therapeutic agent. For example:

- Bacterial Inhibition : Studies have indicated that MCFPMA exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : The compound has also shown efficacy against common fungal pathogens, indicating its broad-spectrum antimicrobial potential .

Cytotoxicity and Cancer Treatment

Research has revealed that MCFPMA possesses cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation in cancer therapy. Key findings include:

- Cell Line Studies : MCFPMA was tested on several cancer cell lines, demonstrating reduced cell viability and increased apoptosis markers .

- Mechanistic Insights : The compound's interaction with specific molecular targets enhances its effectiveness in inhibiting tumor growth .

The biological activity of MCFPMA can be attributed to its structural features, particularly the presence of chlorine and fluorine atoms. These halogens enhance the compound's binding affinity to molecular targets such as enzymes or receptors, which may lead to:

- Inhibition of Enzymatic Activity : MCFPMA may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Modulation of Signaling Pathways : The compound could influence various biochemical pathways, promoting apoptotic processes in cancer cells .

Toxicity and Safety Profile

The safety profile of MCFPMA has been assessed through acute toxicity studies. While some studies indicate acute toxicity at high concentrations, long-term exposure assessments suggest a low potential for chronic toxicity. This aspect is crucial for evaluating its viability as a therapeutic agent .

Applications in Research and Industry

MCFPMA's unique properties make it valuable across multiple domains:

- Drug Development : Its antimicrobial and anticancer properties position it as a promising candidate for new drug formulations aimed at treating infections or malignancies.

- Chemical Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

- Environmental Monitoring : Given its chemical stability, MCFPMA could be utilized in monitoring environmental pollutants .

Future Directions

Despite the promising biological activities exhibited by MCFPMA, further research is necessary to fully understand its mechanisms and optimize its applications. Future studies should focus on:

- Exploring Analog Compounds : Investigating derivatives of MCFPMA could yield compounds with enhanced efficacy or reduced toxicity.

- Clinical Trials : Conducting clinical trials to evaluate the therapeutic potential in humans will be essential for advancing this compound into practical use.

- Environmental Impact Studies : Assessing the environmental fate and impact of MCFPMA will help ensure safe usage practices .

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria |

| Antifungal | Active against common fungal pathogens |

| Antiviral | Potential efficacy against viral infections |

| Cytotoxicity | Induces apoptosis in various cancer cell lines |

| Toxicity | Acute toxicity noted; low chronic toxicity potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.